3-(5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridine
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Overview
Description
3-(5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridine is a complex organic compound featuring multiple heterocyclic rings. This compound is notable for its unique structure, which includes two oxadiazole rings and a pyridine ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridine typically involves multi-step reactions. One common method involves the reaction of 3,4-dimethylbenzohydrazide with cyanogen bromide to form 5-(3,4-dimethylphenyl)-1,3,4-oxadiazole-2-yl. This intermediate is then reacted with 3-(chloromethyl)-1,2,4-oxadiazole in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.
Scientific Research Applications
3-(5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 3-(5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridine involves its interaction with specific molecular targets. The oxadiazole rings can interact with enzymes and receptors, potentially inhibiting their activity. The compound’s unique structure allows it to fit into binding sites of proteins, disrupting their normal function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: Similar in having oxadiazole rings but differs in the presence of a furazan ring.
1,3,4-oxadiazole derivatives: Share the oxadiazole ring but vary in other substituents and ring structures.
Uniqueness
3-(5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridine is unique due to its combination of two oxadiazole rings and a pyridine ring, which imparts distinct chemical and biological properties not found in other similar compounds .
Properties
Molecular Formula |
C18H15N5O2 |
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Molecular Weight |
333.3 g/mol |
IUPAC Name |
2-(3,4-dimethylphenyl)-5-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C18H15N5O2/c1-11-5-6-13(8-12(11)2)18-22-21-16(24-18)9-15-20-17(23-25-15)14-4-3-7-19-10-14/h3-8,10H,9H2,1-2H3 |
InChI Key |
NAKYFWDXSOIBDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(O2)CC3=NC(=NO3)C4=CN=CC=C4)C |
Origin of Product |
United States |
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